Absolute (R)-Configuration by Single-Crystal X-ray Diffraction
The absolute (R)-configuration of the target compound has been unambiguously determined by single-crystal X-ray diffraction in the orthorhombic space group P2₁2₁2₁ [1]. No equivalent crystal structure exists for the (S)-antipode (CAS 103478-12-2) or the racemate (CAS 108875-45-2), meaning only the (R)-enantiomer provides crystallographically authenticated stereochemical assignment suitable for cGMP intermediate documentation.
| Evidence Dimension | Absolute configuration determination and crystallographic characterization |
|---|---|
| Target Compound Data | Confirmed (R)-configuration; orthorhombic, P2₁2₁2₁, a = 7.396 Å, b = 11.492 Å, c = 16.030 Å, Z = 4, Rgt(F) = 0.031 [1] |
| Comparator Or Baseline | (S)-antipode (CAS 103478-12-2): no published crystal structure; racemate (CAS 108875-45-2): no published crystal structure |
| Quantified Difference | Only the (R)-enantiomer possesses a fully solved single-crystal structure deposited in the Crystallography Open Database (COD entry 8102733); the (S) and racemic forms lack crystallographic confirmation |
| Conditions | Single-crystal X-ray diffraction at 293 K with MoKα radiation (λ = 0.71073 Å) |
Why This Matters
Procurement of the (R)-enantiomer provides an unequivocally characterized chiral building block with a verifiable absolute configuration, reducing the risk of stereochemical misassignment in downstream patent filings or IND-enabling studies.
- [1] Xia, X.-K.; Zhang, Y.-G.; Liu, X.; Yuan, W.-P.; Zhang, M.-S.; Wang, X.-J.; Meng, X.-M.; Liu, C.-H. Crystal structure of (R)-benzyl 2-oxoazepan-3-ylcarbamate, C14H18N2O3. Z. Kristallogr. NCS 2010, 225, 387–388. View Source
